molecular formula C8H8KO12Sb B15133437 potassium;antimony(3+);2,3-dihydroxybutanedioate

potassium;antimony(3+);2,3-dihydroxybutanedioate

Cat. No.: B15133437
M. Wt: 457.00 g/mol
InChI Key: IIQJBVZYLIIMND-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium antimony(3+) 2,3-dihydroxybutanedioate, commonly known as potassium antimony tartrate or tartar emetic, is a coordination compound with the molecular formula C₈H₈KO₁₂Sb and an average molar mass of 456.998 g/mol . It consists of antimony(3+), potassium ions, and two 2,3-dihydroxybutanedioate (tartrate) anions. The compound exists in semi-hydrate and anhydrous forms, with CAS numbers 6535-15-5 (semi-hydrate) and 16039-64-8 (anhydrous) .

Synthesis: The semi-hydrate form is produced by boiling potassium hydrogen tartrate with antimony trioxide (Sb₂O₃) in water, followed by evaporation and crystallization . Key physical properties include a boiling point of 399.3°C and low volatility (vapor pressure: 4.93 × 10⁻⁸ mmHg at 25°C) . Historically, it has been used as an emetic and antiparasitic agent, though its toxicity limits modern therapeutic applications .

Properties

Molecular Formula

C8H8KO12Sb

Molecular Weight

457.00 g/mol

IUPAC Name

potassium;antimony(3+);2,3-dihydroxybutanedioate

InChI

InChI=1S/2C4H6O6.K.Sb/c2*5-1(3(7)8)2(6)4(9)10;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;/q;;+1;+3/p-4

InChI Key

IIQJBVZYLIIMND-UHFFFAOYSA-J

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sb+3]

Origin of Product

United States

Preparation Methods

Traditional Solid-Phase Synthesis

The conventional preparation of potassium antimony tartrate involves the reaction of antimony trioxide (Sb₂O₃) with potassium hydrogen tartrate (KC₄H₅O₆) in aqueous media. This method, documented in historical literature and laboratory manuals, relies on prolonged heating to overcome the limited solubility of Sb₂O₃.

Reaction Mechanism and Stoichiometry

Antimony trioxide reacts with potassium hydrogen tartrate in a 1:3 molar ratio under reflux conditions. The reaction proceeds via the dissolution of Sb₂O₃ in tartaric acid, forming a soluble antimony-tartrate complex:
$$ \text{Sb}2\text{O}3 + 3\text{KC}4\text{H}5\text{O}6 \rightarrow 2\text{KSb(C}4\text{H}2\text{O}6\text{)} + 3\text{H}_2\text{O} $$
Heating at 95–100°C for 4–5 hours ensures complete dissolution, followed by hot filtration to remove unreacted solids.

Crystallization and Purification

The filtrate is concentrated under vacuum at 70–80°C until crystals begin to form. Adjusting the pH to 5–7 with potassium hydrogen tartrate solution optimizes crystal growth. Cooling to room temperature yields needle-like crystals, which are washed with ethanol to remove residual tartaric acid. Traditional methods achieve purities of 98–99%, with yields dependent on antimony recovery rates.

Sol-Gel Synthesis Using Metaantimonic Acid Sol

A patent-published method (CN104892677A) replaces Sb₂O₃ with metaantimonic acid sol (Sb(OH)₃), significantly improving reaction kinetics and product purity.

Preparation of Metaantimonic Acid Sol

Antimony trioxide is dissolved in excess hydrochloric acid to form antimony trichloride (SbCl₃), which is hydrolyzed with ammonia water:
$$ \text{SbCl}3 + 3\text{NH}4\text{OH} \rightarrow \text{Sb(OH)}3 + 3\text{NH}4\text{Cl} $$
The resulting colloidal Sb(OH)₃ is washed to remove chloride ions, ensuring a pure precursor.

Liquid-Phase Reaction with Potassium Hydrogen Tartrate

The sol is dispersed in deionized water and mixed with finely ground KC₄H₅O₆ in a molar ratio of 1:4–12 (Sb:KC₄H₅O₆). Heating at 70–80°C for 0.5–1 hour facilitates rapid complexation, avoiding the need for prolonged refluxing. Vacuum concentration and pH adjustment (5–7) yield crystals with 99.5% purity and arsenic/heavy metal content below 0.0005%.

Table 1: Comparison of Traditional vs. Sol-Gel Methods
Parameter Traditional Method Sol-Gel Method
Reaction Time 4–5 hours 0.5–1 hour
Sb Recovery Rate 85–90% 100%
Purity 98–99% 99.5%
Heavy Metal Contaminants <0.001% <0.0005%

Industrial Production from Antimony-Bearing Residues

Antimony recovery from lead-refining dross (8–11% Sb content) offers a sustainable route to potassium antimony tartrate. A European patent (EP3192882B1) outlines a hydrometallurgical process involving leaching, hydrolysis, and crystallization.

Leaching and Hydrolysis

Dross is treated with hydrochloric acid (200–350 g/L) at 70–75°C to extract antimony as SbCl₃. Hydrogen peroxide oxidizes impurities, enhancing Sb selectivity. Hydrolysis of SbCl₃ produces antimony oxychloride (SbOCl), which is further hydrolyzed to Sb₄O₆:
$$ 4\text{SbCl}3 + 6\text{H}2\text{O} \rightarrow \text{Sb}4\text{O}6 + 12\text{HCl} $$
The oxide is reacted with KC₄H₅O₆ at 95°C, yielding potassium antimony tartrate after cooling and crystallization.

Economic and Environmental Considerations

This method reduces reliance on high-purity Sb₂O₃, cutting material costs by 30–40%. However, the complexity of impurity removal necessitates additional filtration steps, limiting yield to 75–80%.

Physicochemical Properties and Characterization

Potassium antimony tartrate exhibits distinct physical and optical properties critical for quality control:

Table 2: Physicochemical Properties
Property Value
Molecular Formula C₈H₁₀KO₁₃Sb
Molar Mass 475.02 g/mol
Density 2.607 g/cm³
Optical Rotation ([α]²⁰D) +141° (c = 2 in H₂O)
Solubility in Water (0°C) 8.3 g/100 mL
Solubility in Water (100°C) 33.3 g/100 mL

X-ray diffraction confirms the monoclinic crystal structure, while HPLC analysis validates the absence of Sb(V) species.

Chemical Reactions Analysis

Thermal Decomposition

Upon heating, potassium antimony tartrate decomposes into antimony oxides and carbonaceous residues. The process is influenced by temperature and atmospheric conditions:

K2Sb2(C4H2O6)23H2OΔSb2O3+K2CO3+CO2+H2O\text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 \cdot 3\text{H}_2\text{O} \xrightarrow{\Delta} \text{Sb}_2\text{O}_3 + \text{K}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O}

Decomposition Products

ConditionProducts IdentifiedReference
200–300°C (air)Sb2O3\text{Sb}_2\text{O}_3, K2CO3\text{K}_2\text{CO}_3, CO2\text{CO}_2
>400°C (inert)Elemental antimony, graphite

Acid-Base Reactions

The compound reacts with strong acids (e.g., HCl) to release tartaric acid and form antimony chlorides:

K2Sb2(C4H2O6)2+6HCl2SbCl3+2KC4H5O6+3H2O\text{K}_2\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2 + 6 \, \text{HCl} \rightarrow 2 \, \text{SbCl}_3 + 2 \, \text{KC}_4\text{H}_5\text{O}_6 + 3 \, \text{H}_2\text{O}

In contrast, alkaline conditions stabilize the antimony-tartrate complex, enhancing its solubility .

Redox Behavior

Antimony(III) in the complex exhibits redox activity, particularly in biological systems. In vitro studies demonstrate that potassium antimony tartrate induces oxidative stress by generating reactive oxygen species (ROS), which disrupt cellular redox balance .

Redox-Related Toxicity

SystemObservationSource
NSCLC cellsROS-mediated apoptosis
HUVECsInhibition of Src/FAK kinase pathways

Biological Interactions

The compound’s emetic and antiparasitic properties are linked to its interaction with cellular proteins and enzymes:

  • Schistosomiasis Treatment : Binds to parasitic sulfhydryl groups, inhibiting glycolysis .

  • Antiangiogenic Activity : Blocks vascular endothelial growth factor (VEGF) signaling at 40 mg/kg (i.p.) in murine models .

Toxicokinetics

ParameterValue (Rat/Mouse)Source
LD50_{50} (oral)115 mg/kg (rat)
Tissue AccumulationLiver > Kidney > Spleen

Analytical Characterization

The compound is analyzed using:

  • X-ray Crystallography : Confirms dimeric Sb2(C4H2O6)22\text{Sb}_2(\text{C}_4\text{H}_2\text{O}_6)_2^{2-} structure with D2D_2 symmetry .

  • Serum Biomarkers : Elevated sorbitol dehydrogenase (SDH) and alanine aminotransferase (ALT) indicate hepatotoxicity .

Scientific Research Applications

Potassium antimony(3+);2,3-dihydroxybutanedioate, commonly known as potassium antimony tartrate or tartar emetic, is a chemical compound with the formula K2Sb2(C4H2O6)23H2OK_2Sb_2(C_4H_2O_6)_2\cdot 3H_2O. It is a salt formed from antimony and tartaric acid and has been used as an emetic and in various therapeutic applications . The compound is typically encountered in its hydrated form, which is more soluble and bioavailable in medical applications.

Scientific Research Applications

  • Antiparasitic Agent Historically, potassium antimony tartrate has been employed in medicine to treat parasitic infections such as schistosomiasis and leishmaniasis.
  • Anti-Angiogenic and Antitumor Functions Research has identified potassium antimonyl tartrate (PAT) as an agent to block angiogenesis . Studies showed that human umbilical vein endothelial cells (HUVECs) were sensitive to PAT treatment. In tumor xenograft mouse models, PAT decreased the tumor volume and tumor weight of NSCLC xenografts and augmented the antitumor efficacy of cisplatin chemotherapy .
  • Cytotoxicity towards acute promyelocytic leukaemia cells Potassium antimonyl tartrate (PAT) has been shown to exert cytotoxicity towards acute promyelocytic leukaemia cells . PAT was found to inhibit cell growth of various lymphoid cell lines, deriving from either acute lymphoid leukaemias or lymphomas. PAT toxicity was linked, at least in part, to induction of apoptosis which was dependent on caspase activity .
  • Induction of Apoptosis Studies indicate that potassium antimonyl tartrate induces caspase, leading to an apoptotic process associated with loss of mitochondrial potential and enhanced cellular production of reactive oxygen-related species .
  • Catalysis Potassium Antimony (III) Tartrate Hydrate K(SbO)C4H4O63H2OK(SbO)C_4H_4O_6\cdot 3H_2O derived catalysts in biodiesel production by transesterification .
  • Emetic Potassium antimony tartrate has emetic properties. It is sometimes used by biologists studying animal diets to induce vomiting in captured animals .

Mechanism of Action

The mechanism of action of potassium;antimony(3+);2,3-dihydroxybutanedioate involves its interaction with biological molecules, particularly proteins and enzymes. The antimony ion (Sb3+) can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in parasites, making the compound effective against parasitic infections .

Comparison with Similar Compounds

Comparison with Similar Tartrate Derivatives

Tartaric acid (2,3-dihydroxybutanedioic acid) forms salts with diverse cations, each exhibiting unique chemical and functional properties. Below is a comparative analysis of potassium antimony tartrate with structurally related compounds:

Table 1: Comparative Properties of Tartrate Salts

Compound Name Molecular Formula Molar Mass (g/mol) Key Applications Toxicity/Notes
Potassium Antimony Tartrate C₈H₈KO₁₂Sb 456.998 Antiparasitic, emetic, resolving agent High toxicity (Sb³⁺)
Rochelle Salt (Potassium Sodium Tartrate) KNaC₄H₄O₆·4H₂O 282.22 Piezoelectric materials, food additive Low toxicity
Cream of Tartar (Potassium Bitartrate) KHC₄H₄O₆ 188.18 Baking agent, stabilizer Generally recognized as safe (GRAS)
Sodium Ammonium Tartrate NaNH₄C₄H₄O₆·4H₂O 231.12 Chiral resolution, crystallography Low toxicity
Ergotamine Tartrate (C₃₃H₃₅N₅O₅)₂·C₄H₆O₆ 1313.39 Migraine treatment (vasoconstrictor) Moderate toxicity (controlled use)

Key Comparisons:

Cationic Influence on Functionality :

  • Antimony(3+) : Imparts significant toxicity to potassium antimony tartrate, limiting its use to niche applications like resolving agents or historical antiparasitic treatments .
  • Sodium/Potassium (Rochelle Salt) : Enhances solubility and stability, enabling applications in food processing (e.g., emulsifier) and electronics (piezoelectric crystals) .
  • Ammonium (Sodium Ammonium Tartrate) : Facilitates chiral separation due to its ability to form enantiomorphic crystals, critical in stereochemistry .

Structural and Physical Properties :

  • Potassium antimony tartrate has a higher molar mass (~457 g/mol) compared to Rochelle salt (282 g/mol) or cream of tartar (188 g/mol), reflecting the heavy antimony center .
  • The semi-hydrate form (CAS 6535-15-5) crystallizes with water molecules, while the anhydrous form (CAS 16039-64-8) lacks hydration, affecting solubility and stability .

Toxicity and Safety :

  • Antimony-containing compounds exhibit higher acute toxicity (e.g., respiratory and gastrointestinal irritation) compared to alkali metal tartrates .
  • Rochelle salt and cream of tartar are classified as low-risk, with widespread use in food and pharmaceuticals .

Industrial and Medical Applications: Potassium Antimony Tartrate: Limited to specialized roles (e.g., mordant in dyeing, antiparasitic in veterinary medicine) due to toxicity . Ergotamine Tartrate: Demonstrates how tartrate anions enhance drug stability and bioavailability in pharmaceuticals .

Biological Activity

Potassium antimony tartrate, also known as potassium antimonyl tartrate or potassium;antimony(3+);2,3-dihydroxybutanedioate, is a compound that has garnered attention for its biological activity, particularly in the context of parasitic infections and cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Potassium Antimony Tartrate

  • Molecular Formula : K2_2Sb2_2(C4_4H2_2O6_6)23_2\cdot 3H2_2O
  • CAS Number : 16039-64-8
  • Molecular Weight : 457.00 g/mol
  • Common Uses : Historically used as an emetic and for treating parasitic infections such as schistosomiasis and leishmaniasis.

The exact mechanism by which potassium antimony tartrate exerts its biological effects is not fully understood. However, several studies suggest that its antiparasitic activity may involve:

  • Apoptosis Induction : The compound appears to trigger apoptosis in various cell types, including lymphoid malignant cells. This process involves externalization of phosphatidylserine and DNA fragmentation, similar to the action of arsenic compounds .
  • Reactive Oxygen Species (ROS) Production : Potassium antimony tartrate has been shown to increase the production of ROS, which contributes to its cytotoxic effects on cancer cells .

Biological Activity in Parasitic Infections

Potassium antimony tartrate has been primarily used in the treatment of parasitic diseases:

  • Schistosomiasis : The compound has demonstrated efficacy against schistosomiasis, particularly when administered intravenously at doses around 36 mg/kg .
  • Leishmaniasis : Its use extends to treating leishmaniasis, where it functions as an effective antiparasitic agent .

Cytotoxic Effects in Cancer Treatment

Recent research highlights the potential of potassium antimony tartrate in oncology:

  • Antiangiogenic Properties : Studies have indicated that this compound can inhibit tumor angiogenesis and growth in non-small cell lung cancer (NSCLC) models .
  • Lymphoid Malignancies : It has shown significant cytotoxic effects against acute lymphoid leukemia and lymphoma cell lines. The compound was found to decrease the viability of primary cultured tumoral B cells from patients with chronic lymphoid leukemia .

Table 1: Summary of Research Findings on Potassium Antimony Tartrate

Study ReferenceFocus AreaKey Findings
Sereno et al. (1998)LeishmaniaInvestigated mode of action; apoptosis induction observed.
Wang et al. (2014)NSCLCDemonstrated antiangiogenic effects; reduced tumor growth.
NTP Technical Report (2003)Toxicity StudiesEvaluated toxicity; i.p. administration more toxic than oral.
Zaki et al. (1964)SchistosomiasisEfficacy noted with intravenous administration; potential bladder cancer link.

Toxicological Profile

While potassium antimony tartrate is effective against certain diseases, it also presents toxicity concerns:

  • Toxicity Studies : Research indicates that the compound is poorly absorbed when administered orally but shows significant toxicity through intraperitoneal injection, leading to liver lesions and increased mortality at higher doses .
  • Adverse Effects : Side effects include hepatotoxicity and potential links to bladder cancer with prolonged use .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for potassium antimony(3+) 2,3-dihydroxybutanedioate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via the reaction of antimony trioxide (Sb₂O₃) with tartaric acid (2,3-dihydroxybutanedioic acid) in the presence of potassium hydroxide. Key parameters include stoichiometric control (e.g., 1:3 molar ratio of Sb₂O₃ to tartaric acid), reflux conditions (80–90°C), and pH adjustment to ~4.5 to precipitate the product. Purity optimization involves recrystallization from aqueous ethanol and characterization via elemental analysis (Sb and K content) and FTIR to confirm the absence of unreacted tartaric acid .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the coordination geometry of Sb³⁺, which typically adopts a distorted octahedral structure bound to four hydroxyl groups from two tartrate ligands and two water molecules .
  • FTIR : Confirms the presence of carboxylate (C=O stretch at ~1600 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹).
  • Raman spectroscopy : Identifies Sb–O bonding vibrations (300–500 cm⁻¹).
  • Thermogravimetric analysis (TGA) : Validates hydration states (e.g., semi-hydrate vs. anhydrous forms) by quantifying mass loss at 100–150°C .

Q. What safety protocols are critical when handling potassium antimony(3+) 2,3-dihydroxybutanedioate in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to the compound’s acute toxicity (GHS06) and environmental hazards (GHS09).
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Antimony-containing waste must be treated as hazardous and stored in labeled containers.
  • Exposure response : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data (e.g., boiling point discrepancies)?

  • Methodological Answer : Discrepancies in boiling points (e.g., 399.3°C vs. decomposition at lower temperatures) arise from hydration states and experimental conditions. To reconcile:

Perform differential scanning calorimetry (DSC) under inert gas (N₂) to detect endothermic decomposition events.

Compare TGA profiles of hydrated vs. anhydrous forms.

Validate via high-temperature XRD to observe structural changes .

Q. What experimental strategies are recommended for studying the compound’s coordination chemistry in solution?

  • Methodological Answer :

  • Potentiometric titration : Determine stability constants of Sb³⁺-tartrate complexes at varying pH (2.5–7.0).
  • UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm) to assess complexation efficiency.
  • NMR spectroscopy (¹³C) : Track chemical shifts of tartrate carboxyl groups upon Sb³⁺ binding .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for evaluating its biocompatibility?

  • Methodological Answer :

  • Protein binding studies : Use fluorescence quenching assays (e.g., bovine serum albumin) to quantify binding constants (Kb).
  • Cytotoxicity screening : Employ MTT assays on human cell lines (e.g., HEK293) with IC₅₀ determination.
  • In vivo toxicity : Zebrafish embryo models assess developmental toxicity (LC₅₀) and bioaccumulation .

Q. What advanced chromatographic methods can separate and quantify degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to resolve antimony-oxalate complexes and tartrate oxidation byproducts (e.g., oxalic acid).
  • Ion chromatography : Quantify free Sb³⁺ ions using a conductivity detector and suppressed carbonate eluent .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s molecular weight (e.g., 457.0 vs. 475.0 g/mol)?

  • Methodological Answer : The discrepancy stems from hydration states (semi-hydrate vs. trihydrate). To resolve:

Perform Karl Fischer titration to measure water content.

Cross-validate via TGA (mass loss at 100–200°C corresponds to water release).

Use high-resolution mass spectrometry (HRMS) for exact mass determination .

Comparative Studies

Q. How does the antimony-tartrate complex compare to analogous metal-tartrate systems (e.g., Fe³⁺ or Al³⁺) in terms of stability and reactivity?

  • Methodological Answer :

  • Stability constants : Compare via potentiometric titration (Sb³⁺ forms stronger complexes due to higher charge density).
  • Redox behavior : Cyclic voltammetry reveals Sb³⁺/Sb⁺ redox couples absent in Fe/Al systems.
  • Catalytic activity : Assess in tartrate-driven Fenton-like reactions; Sb³⁺ shows lower catalytic efficiency than Fe³⁺ .

Tables of Key Data

Property Value Method Reference
Molecular formulaC₈H₈KO₁₂SbElemental analysis
Molecular weight (anhydrous)457.00 g/molHRMS
Decomposition temperature210–220°CTGA/DSC
LogP (octanol-water)-9.584Shake-flask method
pKa (tartrate in complex)2.98 (carboxyl), 4.34 (hydroxyl)Potentiometric titration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.